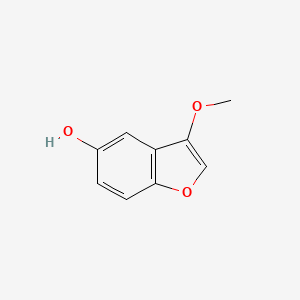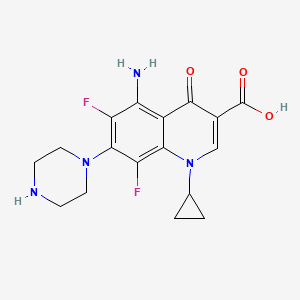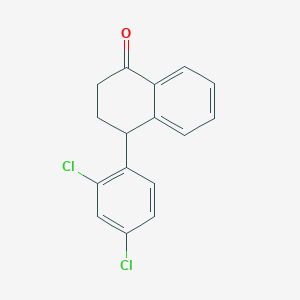![molecular formula C10H22N2O B8761659 trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine](/img/structure/B8761659.png)
trans-N4-[(1R)-2-methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine: is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a diamine group and a methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ®-1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropan-2-yl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclohexane ring or the diamine group, potentially leading to the formation of cyclohexanol derivatives or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropan-2-yl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexanol derivatives or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound may have potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclohexane ring and diamine groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparison with Similar Compounds
trans-N,N’-Dimethylcyclohexane-1,2-diamine: Known for its use as a chiral building block in organic synthesis.
trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness: trans-N1-(®-1-methoxypropan-2-yl)cyclohexane-1,4-diamine is unique due to the presence of the methoxypropan-2-yl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-N-[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2O/c1-8(7-13-2)12-10-5-3-9(11)4-6-10/h8-10,12H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1 |
InChI Key |
QQVYIOJAKFELRM-XNWIYYODSA-N |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)N |
Canonical SMILES |
CC(COC)NC1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8761582.png)


![9-Hydroxy-2-propyl-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B8761607.png)








![2-[(But-3-yn-1-yl)amino]ethan-1-ol](/img/structure/B8761656.png)
